iso-Propyl (4-pentylphenyl) sulfide
Description
iso-Propyl (4-pentylphenyl) sulfide is an organosulfur compound characterized by a sulfide functional group (-S-) linking an iso-propyl group and a 4-pentylphenyl moiety. The iso-propyl group introduces steric bulk, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
1-pentyl-4-propan-2-ylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22S/c1-4-5-6-7-13-8-10-14(11-9-13)15-12(2)3/h8-12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKTVWCVBGKPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)SC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iso-Propyl (4-pentylphenyl) sulfide typically involves the reaction of 4-pentylphenyl magnesium bromide with isopropyl sulfide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Iso-Propyl (4-pentylphenyl) sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the sulfide form.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted organosulfur compounds.
Scientific Research Applications
Iso-Propyl (4-pentylphenyl) sulfide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of iso-Propyl (4-pentylphenyl) sulfide involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares iso-Propyl (4-pentylphenyl) sulfide with structurally or functionally related sulfides and aromatic compounds, focusing on substituent effects, bioactivity, and physicochemical properties.
Substituent Effects on Bioactivity
Evidence from γ-carboline conjugates () highlights the impact of substituent bulkiness on enzyme inhibition. For example:
- Compound C-1h (R1 = iso-propyl, R2 = CH3) exhibited reduced butyrylcholinesterase (BChE) inhibitory activity (IC50 = 2.79 ± 0.09 μM) compared to C-1g (R1 = ethyl, IC50 = 1.36 ± 0.06 μM), suggesting that bulkier substituents like iso-propyl may hinder target binding .
- In contrast, C-2c (R1 = methoxy, R2 = methyl) showed superior activity (IC50 = 0.39 ± 0.02 μM), indicating electron-donating groups enhance inhibition.
For this compound, the combination of a hydrophobic pentyl chain and iso-propyl group may reduce solubility and membrane permeability compared to analogs with smaller substituents (e.g., methyl or methoxy groups).
Structural Analogues in Sulfide Chemistry
CymitQuimica’s discontinued sulfides () provide insights into synthesis challenges and substituent trends:
Physicochemical Properties
While direct data on this compound are unavailable, 4-Pentylphenyl 4-Methoxybenzoate () shares a 4-pentylphenyl group and is described as a white-to-pale yellow crystalline powder. This suggests that the 4-pentylphenyl moiety may confer solid-state stability but poor aqueous solubility, a trait likely amplified in the target sulfide due to the nonpolar iso-propyl group .
Key Research Findings and Implications
Steric vs. Electronic Effects : Bulky iso-propyl substituents reduce bioactivity in enzyme inhibitors compared to smaller alkyl or electron-donating groups (e.g., methoxy) .
Hydrophobicity : The 4-pentyl chain may enhance lipid solubility but limit applications requiring aqueous compatibility .
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